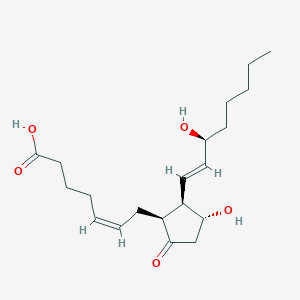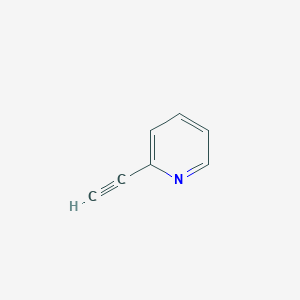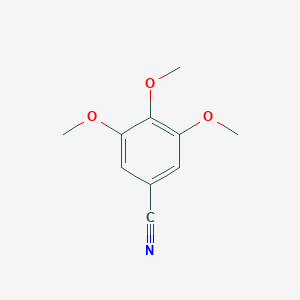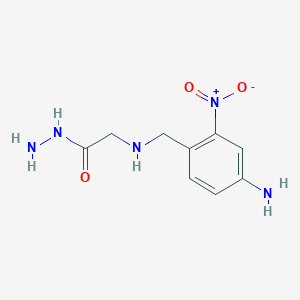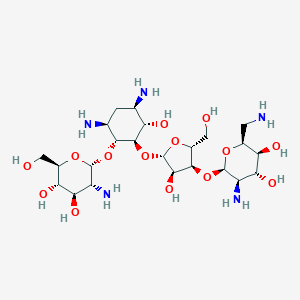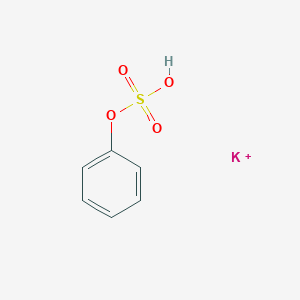
Potassium phenyl sulfate
Overview
Description
Potassium phenyl sulfate is a chemical compound with the molecular formula C6H5KO4S. It is the potassium salt of phenyl sulfate, a metabolite derived from phenol. This compound is biosynthesized in the liver through the action of the enzyme sulfotransferase 1A1, which catalyzes the transfer of a sulfate group from phosphoadenosine phosphosulfate to phenol . This compound is known for its role in inducing reactive oxygen species production and decreasing glutathione levels, making cells more vulnerable to oxidative stress .
Mechanism of Action
Target of Action
Potassium phenyl sulfate is a salt of the gut metabolite phenol sulfate . It is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . This enzyme is the primary target of this compound and plays a crucial role in its biosynthesis.
Mode of Action
The interaction of this compound with its target, sulfotransferase 1A1, results in the production of reactive oxygen species (ROS) and a decrease in glutathione levels . This interaction renders cells vulnerable to oxidative stress .
Biochemical Pathways
This compound affects the biochemical pathway involving the conversion of phenol to phenol sulfate. This conversion is facilitated by the enzyme sulfotransferase 1A1 . The compound’s action on this pathway leads to the production of ROS and a decrease in glutathione levels , which can have downstream effects on cellular processes, particularly those related to oxidative stress.
Result of Action
The action of this compound leads to the production of ROS and a decrease in glutathione levels . This can render cells vulnerable to oxidative stress , potentially leading to cellular damage and dysfunction.
Biochemical Analysis
Biochemical Properties
Potassium phenyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is known to induce reactive oxygen species (ROS) production and decrease glutathione levels, rendering cells vulnerable to oxidative stress .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The decrease in glutathione levels induced by this compound can affect the redox state of the cell and influence various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phenyl sulfate can be synthesized through the reaction of phenol with sulfuric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{H} ] [ \text{C}_6\text{H}_5\text{OSO}_3\text{H} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{OSO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of phenol to a mixture of sulfuric acid and potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Potassium phenyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenol and sulfate ions.
Reduction: It can be reduced to phenol and potassium sulfate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Phenol and sulfate ions.
Reduction: Phenol and potassium sulfate.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
Potassium phenyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular oxidative stress and its effects on glutathione levels.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
- Potassium p-tolyl sulfate
- 4-Ethylphenol sodium sulfate
- Indoxyl sulfate potassium salt
- Phenyl-β-D-glucuronide
- Pyrocatechol sulfate
Comparison: Potassium phenyl sulfate is unique in its specific interaction with cellular redox systems and its role in inducing oxidative stress. While similar compounds like indoxyl sulfate and pyrocatechol sulfate also induce oxidative stress, this compound is particularly notable for its biosynthesis from phenol and its specific enzymatic pathways .
Properties
CAS No. |
1733-88-6 |
|---|---|
Molecular Formula |
C6H6KO4S |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
potassium;phenyl sulfate |
InChI |
InChI=1S/C6H6O4S.K/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI Key |
CMBQMSLHHHGNNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Isomeric SMILES |
C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)O.[K] |
| 1733-88-6 | |
Pictograms |
Irritant |
Related CAS |
937-34-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to Potassium Phenyl Sulfate in the presence of concentrated Sulfuric Acid?
A1: In concentrated aqueous Sulfuric Acid (≥20% H2SO4), this compound undergoes rapid hydrolysis, breaking down to yield Phenol. [] This highlights the compound's instability under highly acidic conditions.
Q2: How does the protonation behavior of this compound differ from Phenol itself?
A2: While Phenol is protonated primarily on the oxygen atom, forming an oxonium ion, this compound exhibits a more complex behavior. [] It can be protonated on both the -SO3- group and the phenolic oxygen (-OH). Interestingly, the protonation of the -SO3- group occurs at a lower sulfuric acid concentration compared to the protonation of the -OH group. [] This difference in protonation behavior highlights the influence of the sulfate group on the electronic properties and reactivity of the molecule.
Q3: Can the sulfonation of Phenol be controlled to selectively produce this compound?
A3: While the provided abstracts don't provide specific details on the selectivity of Phenol sulfonation, they do highlight that various substituted Phenols and Anisoles were subjected to sulfonation in concentrated Sulfuric Acid. [, ] This suggests that achieving selective sulfonation to solely produce this compound might be challenging and potentially involve optimizing reaction conditions or employing alternative synthetic approaches.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
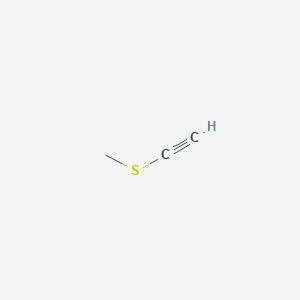

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

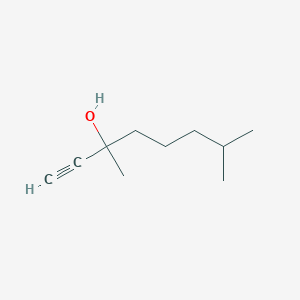
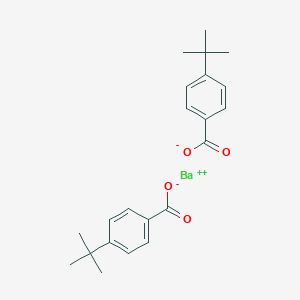
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
